Product packaging for 3,3-Diphenyl-2-butanone(Cat. No.:)

3,3-Diphenyl-2-butanone

Cat. No.: B8528689
M. Wt: 224.30 g/mol
InChI Key: BUQNXVFDNVSQBI-UHFFFAOYSA-N
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Description

3,3-Diphenyl-2-butanone is a useful research compound. Its molecular formula is C16H16O and its molecular weight is 224.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O B8528689 3,3-Diphenyl-2-butanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

3,3-diphenylbutan-2-one

InChI

InChI=1S/C16H16O/c1-13(17)16(2,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1-2H3

InChI Key

BUQNXVFDNVSQBI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Significance and Context of Diaryl Ketones in Synthetic Chemistry

Diaryl ketones are a class of organic compounds that hold significant importance in synthetic chemistry due to their versatile applications. They serve as crucial building blocks and intermediates for the synthesis of a wide array of complex molecules. researchgate.net Their structural motif is present in numerous bioactive molecules, including pharmaceuticals like the nonsteroidal anti-inflammatory drug ketoprofen (B1673614) and the lipid-regulating agent fenofibrate. rsc.org The development of synthetic methods for diaryl ketones remains an active area of research. rsc.org

Traditionally, diaryl ketones have been synthesized via methods like the Friedel-Crafts acylation, which often requires harsh conditions and stoichiometric amounts of Lewis acids. researchgate.nettandfonline.com Modern synthetic strategies focus on more efficient and environmentally benign catalytic processes. These include palladium-catalyzed carbonylative cross-coupling reactions, nickel-catalyzed cross-coupling of primary amides, and direct C-H arylation of 2-aryl-1,3-dithianes. acs.orgorganic-chemistry.orgnih.gov Furthermore, diaryl ketones are valuable as photosensitizers in photochemical reactions, where their long-lived triplet excited states can facilitate processes like hydrogen abstraction and energy transfer. researchgate.netacs.org

Structural Features and Research Interest in the Quaternary Carbon Center of 3,3 Diphenyl 2 Butanone

One-Pot Synthetic Approaches to this compound

One-pot syntheses offer a streamlined and efficient route to this compound, combining multiple reaction steps into a single process. scielo.br This approach is advantageous for its operational simplicity and often milder reaction conditions compared to traditional multistep methods. scielo.br

Direct Synthesis from Acetophenones

A significant advancement in the synthesis of this compound is its direct, one-pot preparation from acetophenone (B1666503). scielo.brscienceopen.com This method circumvents the conventional two-step process involving pinacol (B44631) coupling followed by a separate pinacol/pinacolone rearrangement. scielo.brscienceopen.com In a notable study, acetophenone was converted to this compound in a 49% yield through a process that was initially being explored for arene alkylation. scielo.br The reaction's success hinges on the careful optimization of reagents and conditions to facilitate both the initial coupling and the subsequent rearrangement in a single vessel. researchgate.net

The scope of this one-pot synthesis has been extended to various substituted acetophenones, yielding the corresponding benzopinacolone derivatives in moderate yields, typically ranging from 20% to 50%, with high purity. scienceopen.comresearchgate.net For instance, the use of 4-(tert-butyl)acetophenone resulted in the formation of 3,3-bis(4-(tert-butyl)phenyl)butan-2-one. scielo.br It was observed that electron-donating groups, such as a methoxy (B1213986) group, on the acetophenone ring can significantly enhance the reaction, with the corresponding product being obtained in a 72% isolated yield. scielo.br

Role of Metal Catalysts in One-Pot Transformations

Metal catalysts are pivotal in facilitating the one-pot synthesis of this compound from acetophenones. Zinc metal, in particular, has been a key component in these reactions. scielo.brscienceopen.com The proposed mechanism suggests that metallic zinc mediates a single electron transfer (SET) process, leading to a dianion intermediate. researchgate.net This is followed by a rearrangement to yield the final product. scielo.br

The optimization of the reaction conditions has shown that the presence of both zinc powder and tert-butyl chloride is crucial for the successful conversion of acetophenone to this compound. researchgate.net In a series of experiments, it was determined that using 6 equivalents of tert-butyl chloride and 3 equivalents of zinc powder provided the optimal conditions for the synthesis. researchgate.net Other metal-based systems, such as those involving tetrachlorosilane (B154696) with zinc, have also been reported for similar transformations, though they may require longer reaction times. researchgate.net

Multistep Synthetic Pathways to this compound and its Analogs

While one-pot syntheses offer efficiency, multistep pathways provide a more controlled and often higher-yielding approach to this compound and its analogs. These methods allow for the isolation and purification of intermediates, which can be crucial for achieving high purity in the final product.

Strategies Involving Pinacol/Pinacolone Rearrangement Precursors

The pinacol rearrangement is a classic and powerful method for the synthesis of ketones, including this compound. numberanalytics.combyjus.com This acid-catalyzed reaction involves the conversion of a 1,2-diol (a pinacol) to a carbonyl compound. numberanalytics.combyjus.com The conventional synthesis of benzopinacolone derivatives typically involves two distinct steps: a pinacol coupling reaction followed by the pinacol/pinacolone rearrangement. scielo.brscienceopen.com

The mechanism of the pinacol rearrangement begins with the protonation of one of the hydroxyl groups of the 1,2-diol, which then departs as a water molecule to form a carbocation. byjus.commasterorganicchemistry.com This is followed by the migration of an alkyl or aryl group to the adjacent carbocation, leading to the formation of a more stable, resonance-stabilized cation, which is the conjugate acid of the final ketone product. masterorganicchemistry.commsu.edu In the synthesis of this compound, a precursor diol undergoes this rearrangement, where a phenyl group migrates to facilitate the formation of the ketone. masterorganicchemistry.com The reaction can be promoted by various acids, and in some cases, solid acid catalysts like silica-supported zinc chloride have been used to create a more recyclable and environmentally friendly process. researchgate.net

Utilization of Ketal Protecting Group Strategies in Synthesis

In multistep syntheses, protecting groups are often employed to mask a reactive functional group while another part of the molecule is being modified. wpmucdn.com Ketal protecting groups are particularly useful for shielding ketone or aldehyde functionalities. wpmucdn.comresearchgate.net

A multistep synthesis of 4-hydroxy-4,4-diphenyl-2-butanone, a related compound, illustrates the use of an ethylene (B1197577) glycol ketal to protect the ketone group of ethyl acetoacetate. researchgate.netacs.org This protection allows for a subsequent Grignard reaction to be performed on the ester group without interference from the ketone. acs.orgacs.org The ketal is formed using ethylene glycol and a catalytic amount of p-toluenesulfonic acid, with azeotropic distillation to remove water. acs.org After the desired transformations are complete, the ketal protecting group can be removed under acidic conditions to restore the ketone functionality. researchgate.netacs.org The conditions for deprotection can be modulated to either retain or eliminate a neighboring hydroxyl group, providing synthetic flexibility. acs.org

Applications of Grignard Reagents and Workup Modulations

Grignard reagents, with the general formula RMgX, are powerful nucleophiles used to form new carbon-carbon bonds by reacting with carbonyl compounds. chemguide.co.uklibretexts.org Their application is central to many multistep syntheses of this compound and its analogs.

In one synthetic route, a Grignard reaction between benzophenone (B1666685) and methylmagnesium iodide has been used to produce 4-hydroxy-4,4-diphenyl-2-butanone. vulcanchem.com Another example involves the reaction of a ketal-protected ester with two equivalents of phenylmagnesium bromide. acs.orgacs.org This reaction forms a tertiary alcohol intermediate. acs.orgacs.org

Optimization of Reaction Conditions and Yields for this compound Synthesis

The synthesis of this compound has been approached through various methodologies, with significant efforts directed towards optimizing reaction conditions to maximize yields. One prominent method involves a one-pot synthesis from acetophenone. scielo.brresearchgate.net

Initial studies exploring this one-pot synthesis, which combines a pinacol-pinacolone reduction and rearrangement, reported a yield of 49% for this compound. scielo.brscielo.br This reaction is dependent on the presence of both tert-butyl chloride and zinc powder. scielo.brscielo.br Further optimization of the reagent quantities, specifically using 6 equivalents of tert-butyl chloride and 3 equivalents of zinc for every 1 mmol of acetophenone, led to a notable increase in the yield to 66%. scielo.br

The reaction conditions for this one-pot synthesis are considered mild and the protocols are operationally simple compared to other literature methods. scielo.br The use of alternative organic chlorides like dichloromethane (B109758) and chloroform (B151607) did not yield the desired product. scielo.br

Another area of optimization involves palladium-catalyzed reactions. In one such method, the use of a Pd(OAc)₂/ttmpp (tris-(2,4,6-trimethoxyphenyl)phosphine) catalyst system in the presence of a proton sponge base resulted in a high yield of over 89%. researchgate.net This highlights the significant role of the ligand and base in controlling the reaction's selectivity and efficiency. researchgate.net

The table below summarizes the optimization of reaction conditions for the one-pot synthesis of this compound from acetophenone.

Table 1: Optimization of Reagents for the Synthesis of this compound from Acetophenone

Experiment Acetophenone (mmol) tert-Butyl Chloride (equiv) Zinc (equiv) Yield (%)
Initial 1 - - 49 scielo.brscielo.br
Optimized 1 6 3 66 scielo.br

Data sourced from a one-pot synthesis methodology. scielo.brscielo.br

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, which advocate for the development of environmentally benign chemical processes, researchers have explored more sustainable routes for synthesizing this compound and related compounds.

A notable green chemistry approach is the one-pot synthesis of benzopinacolone derivatives, including this compound, from acetophenones. scielo.brresearchgate.net This method is considered a greener alternative to the conventional two-step synthesis involving pinacol coupling followed by a pinacol/pinacolone rearrangement. scielo.brresearchgate.netscielo.br The one-pot process is more efficient, involving simpler protocols and milder reaction conditions. scielo.br It utilizes ethanol (B145695) as a solvent, which is a more environmentally friendly option compared to many traditional organic solvents. researchgate.net

Phase-transfer catalysis (PTC) represents another significant green chemistry strategy applicable to organic synthesis. fzgxjckxxb.com PTC facilitates reactions between substances in immiscible phases, often allowing the use of water instead of organic solvents and enabling milder reaction conditions. fzgxjckxxb.comnih.govunive.it This technique can lead to faster reaction rates, higher yields, fewer byproducts, and reduced waste. dalalinstitute.com The use of chiral quaternary ammonium (B1175870) salts as phase-transfer catalysts has also been explored for asymmetric alkylations. dalalinstitute.com While direct application to this compound synthesis is a promising area for future research, the principles of PTC offer a framework for developing greener synthetic pathways.

The following table outlines some green chemistry approaches relevant to the synthesis of ketones.

Table 2: Green Chemistry Approaches in Ketone Synthesis

Approach Description Advantages
One-Pot Synthesis Combines multiple reaction steps into a single pot, starting from acetophenone. scielo.brresearchgate.netscielo.br Reduced waste, simpler protocols, milder conditions. scielo.br
Phase-Transfer Catalysis (PTC) Facilitates reactions between reactants in different phases, often using water as a solvent. fzgxjckxxb.comnih.govunive.it Reduced use of organic solvents, faster reactions, higher yields, fewer byproducts. dalalinstitute.com

This table highlights general green chemistry principles that have been or could be applied to the synthesis of this compound.

Reactions at the Carbonyl Group

The polarized carbon-oxygen double bond of the carbonyl group in this compound is a key site for chemical reactions. vaia.comlibretexts.org It readily undergoes reductive transformations and nucleophilic additions. scielo.brevitachem.com

Reductive Transformations

The carbonyl group of this compound can be reduced to a hydroxyl group, yielding 3,3-diphenyl-2-butanol. nist.gov This transformation can be achieved through various reductive processes. One notable method involves a one-pot synthesis from acetophenone using zinc and tert-butyl chloride, which proceeds through a pinacol coupling followed by a pinacol/pinacolone rearrangement. scielo.brscienceopen.comresearchgate.netscielo.br Other reagents, such as a combination of tetrachlorosilane and zinc, have also been utilized for similar reductive coupling-rearrangement reactions of aryl ketones. researchgate.netresearchgate.net The reduction of related ketones has been successfully carried out using zinc borohydride (B1222165) on charcoal, which efficiently converts carbonyl compounds to their corresponding alcohols. scielo.org.mx

For instance, the reduction of 3,3-disubstituted cyclobutanones has been achieved with high enantioselectivity using catalysts like (S)-B–Me and BH3·Me2S. rsc.org Specifically, Noyori's asymmetric transfer hydrogenation conditions, employing catalysts such as RuCl(S,S)-Tsdpen, have demonstrated excellent enantioselective reduction of ketones. rsc.org

Table 1: Reductive Transformations of Ketones

Reactant Reagent(s) Product Reference(s)
Acetophenone Zinc, tert-butyl chloride This compound scielo.br, scienceopen.com, researchgate.net, scielo.br
Aryl Ketones Tetrachlorosilane, Zinc Pinacolone analogues researchgate.net, researchgate.net
Carbonyl Compounds Zn(BH4)2/Charcoal Alcohols scielo.org.mx
3,3-Disubstituted cyclobutanones (S)-B–Me, BH3·Me2S Cyclobutanols rsc.org
Ketones RuCl(S,S)-Tsdpen Alcohols rsc.org

Nucleophilic Additions to the Carbonyl Center

The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by nucleophiles. libretexts.org A primary example of this is the Grignard reaction. libretexts.orglibretexts.orgbyjus.com The reaction of a ketone with a Grignard reagent (RMgX) results in the formation of a tertiary alcohol after an acidic workup. libretexts.orglibretexts.org For instance, the reaction of 2-butanone (B6335102) with phenylmagnesium bromide is a known route to synthesize 2-phenyl-2-butanol. libretexts.orglibretexts.org This highlights that by selecting the appropriate Grignard reagent, a wide array of tertiary alcohols can be synthesized from this compound.

Another significant nucleophilic addition involves the reaction with diazo compounds. For example, the reaction of 1-diazo-3-phenyl-2-propanone with benzaldehyde (B42025) in the presence of a base leads to the formation of 3-diazo-1,4-diphenyl-4-hydroxy-2-butanone. und.eduacs.orgacs.org This demonstrates the ability of the carbonyl group to react with carbon nucleophiles generated from diazoalkanes.

Reactions Involving the Alpha-Carbon and Alpha-Hydrogens

The hydrogen atoms on the carbon atom adjacent to the carbonyl group (the alpha-carbon) in this compound exhibit notable reactivity due to the electron-withdrawing nature of the carbonyl group. vaia.com

Condensation Reactions

Aldol-type condensation reactions are a possibility for ketones with alpha-hydrogens. uomustansiriyah.edu.iqlibretexts.org These reactions involve the formation of an enolate ion through deprotonation of the alpha-carbon, which then acts as a nucleophile attacking the carbonyl group of another molecule. uomustansiriyah.edu.iq While specific studies on the self-condensation of this compound are not detailed in the provided results, the general principles of aldol (B89426) condensation apply. For instance, 3,3-dimethyl-2-butanone can undergo an aldol condensation with another carbonyl compound. brainly.comchegg.com

Deuterium (B1214612) Exchange Studies at the Alpha-Positions

The acidity of the alpha-hydrogens of ketones can be demonstrated through deuterium exchange studies. vaia.commcmaster.ca In the presence of a deuterium source like D₂O and a catalyst (acid or base), the alpha-hydrogens can be replaced by deuterium atoms. vaia.comvaia.com For a similar compound, 3-methyl-1,3-diphenyl-2-butanone, it has been shown that the hydrogens at the alpha position to the carbonyl group are exchangeable with deuterium. vaia.comchegg.com This isotopic labeling is a powerful tool for studying reaction mechanisms. researchgate.net The rate of this exchange is influenced by the stability of the intermediate enol or enolate.

Derivatization Strategies for this compound

Derivatization of ketones like this compound is a common practice for characterization and analysis. macmillanlearning.com These derivatives are typically solid compounds with sharp melting points. Common derivatizing agents for ketones include hydroxylamine, which forms an oxime, and 2,4-dinitrophenylhydrazine (B122626) (2,4-DNP), which forms a 2,4-dinitrophenylhydrazone. acs.org The preparation of an oxime from this compound has been reported, with a melting point of 149-151 °C. acs.org Similarly, the 2,4-DNP derivative has a reported melting point of 132 °C. acs.org

Other derivatization strategies involve reagents that target the carbonyl group for specific analytical purposes, such as fluorescence labeling. sigmaaldrich.com For instance, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is used to form stable oximes for gas chromatography analysis. unipi.itacs.org

Table 2: Derivatives of this compound

Derivative Reagent Melting Point (°C) Reference(s)
Oxime Hydroxylamine 149-151 acs.org
2,4-Dinitrophenylhydrazone 2,4-Dinitrophenylhydrazine 132 acs.org

Mechanistic Investigations of Reactions Involving 3,3 Diphenyl 2 Butanone

Pinacol (B44631)/Pinacolone Rearrangement Mechanisms in Diaryl Ketone Synthesis

The Pinacol-Pinacolone rearrangement is a classic and valuable method for converting 1,2-diols into ketones or aldehydes through an acid-catalyzed rearrangement. wikipedia.orgquora.combyjus.com This reaction is particularly relevant to the synthesis of 3,3-diphenyl-2-butanone from a corresponding vicinal diol. The synthesis of this compound can be achieved from 2-methyl-1,1-diphenylpropane-1,2-diol (B11996256) through such a rearrangement. core.ac.uk

The general transformation can be represented as follows:

ReactantProduct
2-Methyl-1,1-diphenylpropane-1,2-diolThis compound

The mechanism of the Pinacol rearrangement hinges on the formation of a carbocation intermediate. wikipedia.org In the case of an unsymmetrical diol like 2-methyl-1,1-diphenylpropane-1,2-diol, the reaction is initiated by the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation. The stability of the resulting carbocation dictates which hydroxyl group is preferentially eliminated.

A tertiary carbocation is more stable than a secondary one, and the presence of phenyl groups can further stabilize a positive charge through resonance. wikipedia.org Once the initial carbocation is formed, a 1,2-migration of an adjacent group (alkyl or aryl) occurs to the electron-deficient carbon. This rearrangement leads to a more stable, resonance-stabilized oxonium ion, which upon deprotonation yields the final ketone product. wikipedia.org The migratory aptitude of different groups generally follows the order: phenyl > alkyl. This preference is a key factor in determining the structure of the final product. In the rearrangement of 2-methyl-1,1-diphenylpropane-1,2-diol, the migration of a phenyl group is a crucial step in the formation of this compound. core.ac.uk

Acid catalysis is essential for the Pinacol rearrangement to proceed. quora.combyjus.commasterorganicchemistry.com The acid, typically a Brønsted acid like sulfuric acid (H₂SO₄), protonates one of the hydroxyl groups of the 1,2-diol. byjus.commasterorganicchemistry.com This protonation converts the hydroxyl group into a good leaving group (water), facilitating its departure and the subsequent formation of the carbocation intermediate. masterorganicchemistry.com

The sequence of events in the acid-catalyzed rearrangement is as follows:

Protonation: An acid protonates a hydroxyl group.

Loss of Water: The protonated hydroxyl group leaves as a water molecule, generating a carbocation.

1,2-Shift: An alkyl or aryl group from the adjacent carbon migrates to the carbocation center.

Deprotonation: A water molecule removes a proton from the resulting oxonium ion to yield the ketone and regenerate the acid catalyst.

Without the acid catalyst, the hydroxyl group is a poor leaving group, and the formation of the carbocation intermediate would be energetically unfavorable.

Mechanistic Aspects of Reductive Transformations

The reduction of ketones to secondary alcohols is a fundamental transformation in organic chemistry. For this compound, this transformation yields 3,3-diphenyl-2-butanol.

The reduction of ketones like this compound is commonly achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). acsgcipr.orgfiveable.me The mechanism of this reaction involves the nucleophilic transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the ketone. fiveable.meyoutube.com

The key steps of the hydride transfer mechanism are:

Nucleophilic Attack: The hydride ion attacks the partially positive carbonyl carbon, breaking the carbon-oxygen pi bond and forming a new carbon-hydrogen bond. This results in the formation of an alkoxide intermediate. fiveable.me

Protonation: The negatively charged alkoxide intermediate is then protonated by a protic solvent (like water or alcohol) in a workup step to yield the final alcohol product. acsgcipr.orgyoutube.com

The general mechanism can be visualized as the addition of a hydride to the carbonyl group, followed by quenching to produce the alcohol.

ReagentRole
Hydride (H⁻)Nucleophile
Ketone (C=O)Electrophile
Protic SolventProton Source

Photochemical Reaction Mechanisms of Ketones and Oxime Derivatives

The interaction of ultraviolet light with ketones and their derivatives can induce unique chemical transformations that are not accessible through thermal means. These reactions proceed through electronically excited states and often involve bond cleavage and rearrangement events.

Upon absorption of UV light, a ketone like this compound can be promoted to an electronically excited state (singlet or triplet). Diaryl ketones are known to undergo photoreduction in the presence of a hydrogen donor. libretexts.org The excited ketone can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. Dimerization of these radicals can then occur.

The photochemistry of oximes, derivatives of ketones, is also an area of interest. The Beckmann rearrangement, which converts an oxime to an amide, can be initiated under various conditions. iisc.ac.in Photochemical studies on oximes can provide insights into their excited-state reactivity, which may involve different pathways compared to their ground-state chemistry. The excited-state dynamics of related diaryl ketone derivatives have been investigated, revealing complex pathways for energy dissipation and chemical reaction. rsc.org The study of 1,2-diaryl(3-pyridyl)ethanone oximes has shown how molecular structure influences their solid-state arrangement through hydrogen bonding, which can in turn affect their photochemical reactivity. nih.gov

Analysis of Intermediate SpeciesNo information available.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Stereochemistry

NMR spectroscopy is a cornerstone technique for the structural analysis of this compound, offering detailed information about the atomic arrangement within the molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are used to map the carbon-hydrogen framework of this compound. In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For this compound, distinct signals are expected for the methyl protons and the aromatic protons of the two phenyl groups. The integration of these signals confirms the ratio of different types of protons in the molecule.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. nih.gov Key signals include those for the carbonyl carbon, the quaternary carbon bonded to the two phenyl rings, the methyl carbons, and the distinct carbons of the aromatic rings (ipso, ortho, meta, para). nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Nucleus Predicted Chemical Shift (ppm)
Methyl Protons (CH₃-C=O) ¹H ~2.1 ppm
Methyl Protons (CH₃-C(Ph)₂) ¹H ~1.9 ppm
Phenyl Protons ¹H ~7.2-7.4 ppm
Carbonyl Carbon (C=O) ¹³C ~209 ppm
Quaternary Carbon (C(Ph)₂) ¹³C ~60 ppm
Phenyl Carbons ¹³C ~126-145 ppm
Methyl Carbon (CH₃-C=O) ¹³C ~29 ppm

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

While this compound itself is achiral, reactions involving this compound can lead to chiral products. NMR spectroscopy is a powerful tool for determining the enantiomeric excess (e.e.) of such chiral molecules. nih.govrug.nl This is typically achieved by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA) or by observing them in the presence of a chiral solvating agent (CSA). scispace.comresearchgate.net These diastereomeric complexes or derivatives exhibit distinct NMR signals, allowing for the integration and quantification of each enantiomer, thus providing an accurate measure of the e.e. researchgate.net

In more complex molecules derived from this compound, advanced NMR phenomena such as second-order coupling patterns may be observed. An ABX system arises when two protons (A and B) are strongly coupled to each other and also coupled to a third proton (X), with the chemical shift difference between A and B being comparable to their coupling constant. researchgate.net While this compound does not exhibit this pattern, a chiral derivative with diastereotopic protons could present such a complex splitting pattern. organicchemistrydata.org Analyzing these patterns requires more advanced methods than simple first-order analysis but provides crucial information about the molecule's three-dimensional structure and connectivity. github.ioorganicchemistrydata.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of this compound and for gaining structural information through its fragmentation pattern. The compound has a molecular weight of approximately 224.30 g/mol . nih.gov Upon ionization, typically by electron impact (EI), the molecular ion is formed, which can then undergo fragmentation. dgms.eu

For ketones, a common fragmentation pathway is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. libretexts.org In this compound, this can lead to the formation of several characteristic fragment ions.

Table 2: Expected Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Proposed Fragment Structure Fragmentation Pathway
224 [C₁₆H₁₆O]⁺• Molecular Ion
181 [C₁₄H₁₃]⁺ Loss of acetyl radical (•COCH₃)
167 [C₁₃H₁₁]⁺ Loss of a methyl group from the 181 fragment

Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal method for the analysis of this compound, particularly in complex mixtures. nih.gov The gas chromatograph separates the components of a sample, and the mass spectrometer provides identification based on the mass spectrum of each component. agilent.com This technique is widely used for purity assessment and for identifying and quantifying this compound in various matrices. gcms.cz The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Type Intensity
~1710 C=O (Ketone) Stretch Strong
~3020-3080 C-H (Aromatic) Stretch Medium-Weak
~1600, ~1495, ~1450 C=C (Aromatic) Stretch Medium-Weak

The most prominent feature in the IR spectrum is the strong absorption band around 1710 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a ketone. nih.gov Additionally, peaks corresponding to the C-H stretching of the aromatic rings and the characteristic C=C stretching bands confirm the presence of the phenyl groups.

Applications of 3,3 Diphenyl 2 Butanone in Broader Organic Synthesis

Participation in Cascade Reactions and Multicomponent Synthesis

Cascade reactions, also known as domino or tandem reactions, are powerful tools in organic synthesis for building molecular complexity in a single step. wikipedia.org Multicomponent reactions (MCRs) achieve similar efficiency by combining three or more reactants in one pot. nih.gov While these are active areas of research, and ketones are often used as substrates, mdpi.comnih.gov no studies were identified that specifically employ 3,3-Diphenyl-2-butanone in such reaction sequences. The steric hindrance caused by the two phenyl groups at the tertiary carbon atom may limit its reactivity in many standard MCRs or cascade processes that require less hindered substrates. nih.gov

Strategies for Chiral Pool Synthesis Utilizing this compound Derivatives

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure compounds from natural sources—such as amino acids, sugars, or terpenes—as starting materials. wikipedia.orgalgoreducation.commdpi.com this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. To be used in chiral pool synthesis, it would first need to be converted into a chiral derivative, for instance, by asymmetric reduction to form one enantiomer of 3,3-Diphenyl-2-butanol. This chiral alcohol could then potentially serve as a building block. However, the literature search did not uncover any instances of chiral derivatives of this compound being used as part of a chiral pool strategy for the synthesis of other complex molecules. The concept of the "chiral pool" is almost exclusively reserved for abundant, naturally derived starting materials.

Due to the strict instructions to focus solely on this compound and adhere to the provided outline, the absence of specific research findings for these topics makes it impossible to produce the requested article without violating the core requirements of scientific accuracy and focus.

Future Research Directions and Unexplored Avenues for 3,3 Diphenyl 2 Butanone Chemistry

Development of Novel Stereoselective Synthetic Pathways

The structure of 3,3-diphenyl-2-butanone is achiral. However, the prochiral nature of its carbonyl group offers a prime opportunity for asymmetric transformations to generate chiral molecules. A key future direction lies in the stereoselective reduction of the ketone to produce enantiomerically enriched (R)- or (S)-3,3-diphenyl-2-butanol. The development of such pathways is crucial, as chiral alcohols are valuable intermediates in the pharmaceutical industry.

Achieving high stereoselectivity in the reduction of this ketone is challenging due to the steric hindrance imposed by the two phenyl groups adjacent to the carbonyl. Future research should focus on catalyst systems capable of overcoming this steric bulk and effectively differentiating between the two enantiotopic faces of the ketone. Asymmetric transfer hydrogenation (ATH) using ruthenium (Ru) or rhodium (Rh) catalysts with chiral ligands represents a promising approach. acs.org Organocatalysis could also provide a metal-free alternative for this transformation. The synthesis of molecules with all-carbon quaternary stereocenters is a significant challenge in organic chemistry, and developing methods that start from substrates like this compound would be a valuable contribution. researchgate.netpnas.orgacs.org

Table 1: Prospective Catalysts for Asymmetric Reduction of this compound
Catalyst TypeExample Catalyst/LigandPotential ReactionHypothetical OutcomeReference Concept
Transition Metal (Ru)Ru-TsDPENAsymmetric Transfer HydrogenationHigh enantioselectivity (e.g., >95% ee) for (R)- or (S)-3,3-diphenyl-2-butanol acs.org
Transition Metal (Rh)Rh-(S,S)-DIOPAsymmetric HydrosilylationAccess to chiral siloxanes, convertible to the chiral alcohol pnas.org
OrganocatalystChiral Phosphoric Acid (CPA)Transfer Hydrogenation with Hantzsch EsterMetal-free reduction with moderate to high enantioselectivity researchgate.net
BiocatalystKetoreductase (KRED)Enzymatic ReductionHigh chemo- and enantioselectivity under mild, green conditions semanticscholar.org

Exploration of New Catalytic Transformations

The this compound scaffold is ripe for exploration in new catalytic transformations that go beyond the reactivity of the carbonyl group. The presence of two phenyl rings and alpha-methyl protons offers multiple sites for functionalization. Ketones are increasingly recognized as versatile directing groups in transition metal-catalyzed C−H functionalization, a strategy that allows for the modification of otherwise unreactive carbon-hydrogen bonds. rsc.org

Future research could target the ortho-C−H bonds of the phenyl rings, directed by the ketone's carbonyl group. rsc.org This approach could lead to the synthesis of novel fluorenone derivatives or other complex polycyclic aromatic structures through intramolecular cyclization or intermolecular coupling with other aromatic systems. rsc.org Additionally, the development of methods for the selective functionalization of the alpha-methyl group, while challenging, would open new avenues for creating complex molecular architectures. scripps.edu The diaryl ketone motif itself can also participate in photoredox catalysis, acting as a photo-hydrogen atom transfer (HAT) agent, which suggests that this compound could be explored as a novel photocatalyst. acs.org

Table 2: Potential Future Catalytic Transformations of this compound
TransformationPotential CatalystTarget SitePotential Product ClassReference Concept
Directed C-H ArylationPalladium(II) AcetateOrtho-position of phenyl ringsSubstituted biaryls or polyaromatics rsc.org
Intramolecular C-H CyclizationRhodium(III) complexesOrtho-position of phenyl ringsFluorenone derivatives rsc.org
Photocatalytic C-H FunctionalizationIridium or Ruthenium photoredox catalystAlpha-methyl C-H bondsAlpha-functionalized ketones nih.gov
Use as a Photo-HAT Catalyst(Itself, upon light irradiation)Carbonyl group (as catalyst)Functionalized homoallylic alcohols (in multicomponent reactions) acs.org

Advanced Mechanistic Insights through Modern Experimental and Computational Techniques

A deeper understanding of the reactivity of this compound requires advanced mechanistic studies combining modern experimental and computational methods. The significant steric hindrance around the carbonyl group and the quaternary carbon atom governs its chemical behavior, and quantifying these effects is essential for designing new reactions.

Density Functional Theory (DFT) calculations are a powerful tool for exploring the mechanisms of reactions involving sterically congested molecules. rsc.orgsemanticscholar.org Future computational studies could model the transition states of nucleophilic additions to the carbonyl, elucidating the energy barriers and revealing how substituents on the phenyl rings might influence reaction rates and stereochemical outcomes. semanticscholar.orgnih.gov Such studies can predict the feasibility of the novel catalytic transformations proposed in the previous section and guide the selection of optimal catalysts and reaction conditions. rsc.org

These theoretical investigations should be paired with experimental kinetic studies. For instance, analyzing the kinetics of the asymmetric reduction of this compound with different catalysts can provide crucial data to validate and refine computational models. This synergistic approach will accelerate the development of efficient and selective transformations for this unique ketone.

Expanding Applications in Materials Science and Organic Methodology

The rigid and bulky structure of this compound makes it an attractive, yet unexplored, building block in both materials science and organic methodology. rsc.orgsigmaaldrich.com Ketones are valuable precursors for creating complex, structurally rich compounds. rsc.orgresearchgate.net

In materials science, diaryl ketones are components of high-performance polymers like Poly(aryl ether ketone)s (PAEKs), which are known for their thermal stability and mechanical strength. semanticscholar.org The this compound unit could be incorporated into polymer backbones to create new materials with unique properties. Its bulky, three-dimensional structure could disrupt polymer chain packing, potentially leading to materials with enhanced solubility or modified optical properties.

In organic methodology, this compound can serve as a challenging substrate to test the limits and robustness of new synthetic methods designed to overcome severe steric hindrance. scripps.edu Furthermore, its rigid scaffold could be elaborated into novel chiral ligands for asymmetric catalysis. By transforming the ketone into other functional groups (e.g., amines, alcohols), a new class of ligands could be developed where the diphenylmethyl unit provides a sterically demanding and well-defined chiral pocket around a metal center. The use of ketone-derived scaffolds is an emerging area in the design of functional molecules, including pharmaceuticals. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 3,3-diphenyl-2-butanone, and how can reaction conditions be optimized?

  • Methodological Answer : A primary synthesis method involves palladium-catalyzed hydroarylation in solvent-free Heck reactions. For example, reacting aryl iodides with butenone in the presence of Pd(PPh₃)₄ yields this compound alongside substitution products. Key parameters include:
  • Catalyst loading : Adjust Pd(PPh₃)₄ concentration (0.5–2 mol%) to balance yield and cost.
  • Stoichiometry : Use excess butenone (≥1.5 equiv.) to minimize competing pathways like hydroarylation of vinylic intermediates .
  • Temperature : Reactions typically proceed at 80–100°C under inert atmospheres.
    Optimization involves monitoring byproducts (e.g., 3,3-diphenylbutan-2-one) via GC-MS or HPLC and adjusting reactant ratios or catalyst systems.

Q. How can this compound be purified and characterized post-synthesis?

  • Methodological Answer :
  • Purification : Recrystallization using toluene/hexane mixtures (based on solubility trends in analogous ketones) or column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Characterization :
  • NMR : Compare ¹H/¹³C chemical shifts to structurally similar ketones (e.g., 3,3-dimethyl-2-butanone: δ ~2.1 ppm for CH₃ groups) .
  • IR : Confirm carbonyl stretch (~1700–1750 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 238 (C₁₆H₁₄O⁺) with fragmentation patterns matching diphenylketone derivatives.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Identify the carbonyl-adjacent methylene group (δ 3.0–3.5 ppm, quartet) and aromatic protons (δ 7.2–7.6 ppm, multiplet).
  • ¹³C NMR : Detect the ketone carbonyl (δ ~205–210 ppm) and quaternary carbons (δ ~50–55 ppm).
  • X-ray Crystallography : Resolve steric effects from the two phenyl groups, which cause non-planar geometry .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of this compound in palladium-catalyzed reactions?

  • Methodological Answer : The Heck reaction proceeds via:

Oxidative Addition : Pd⁰ inserts into the aryl iodide bond, forming Pd(II)-aryl intermediates.

Alkene Coordination : Butenone binds to Pd, followed by migratory insertion to form a Pd-alkyl complex.

Hydroarylation : A β-hydrogen elimination step generates the ketone. Competing pathways (e.g., direct coupling) can be suppressed by ligand choice (e.g., PPh₃) and excess butenone .
Computational studies (DFT) are recommended to map energy barriers and transition states.

Q. How can researchers resolve contradictions in reported yields of this compound across studies?

  • Methodological Answer : Discrepancies often arise from:
  • Catalyst Deactivation : Trace oxygen or moisture degrades Pd catalysts. Use rigorous inert conditions (Schlenk line).
  • Byproduct Formation : Monitor reaction progress via TLC/GC-MS. Adjust stoichiometry (e.g., aryl iodide:butenone = 1:1.5) to favor ketone formation .
  • Analytical Variability : Standardize quantification methods (e.g., internal calibration with deuterated analogs).

Q. What role does this compound play in designing ligands for asymmetric catalysis?

  • Methodological Answer : The ketone’s rigid, bulky structure makes it a precursor for chiral phosphine ligands. For example:
  • Derivatization : Reduce the ketone to a secondary alcohol, then substitute with PPh₂ groups.
  • Coordination Studies : Test ligand efficacy in Pd-catalyzed asymmetric allylic alkylation, comparing enantiomeric excess (ee) with commercial ligands (e.g., BINAP) .

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